molecular formula C15H17BrN2O4S B2799998 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 438031-69-7

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2799998
CAS No.: 438031-69-7
M. Wt: 401.28
InChI Key: YJQRIOMALFYHQI-UHFFFAOYSA-N
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Description

5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the sulfonamide class, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the bromination of 4-ethoxyaniline to produce 3-bromo-4-ethoxyaniline. This intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Nucleophilic substitution with various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule

Medicine: The compound's sulfonamide group makes it a candidate for pharmaceutical applications. It can be used in the development of new drugs with antibacterial, antifungal, or anti-inflammatory properties.

Industry: In the materials science industry, this compound can be used in the production of advanced materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • 2-Bromo-N-(4-ethoxyphenyl)benzamide

Uniqueness: 5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various biological targets also sets it apart from similar compounds.

Biological Activity

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities. This article will explore its biological properties, including antibacterial, antifungal, and anticancer activities, based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₅BrN₂O₃S
  • Molecular Weight : 322.23 g/mol

Sulfonamides, including this compound, typically function by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking the synthesis of folate necessary for nucleic acid production in bacteria.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be a candidate for developing new antibacterial agents.

Antifungal Activity

The compound also shows promise in antifungal applications. In vitro assays have demonstrated effectiveness against common fungal strains such as Candida albicans. The antifungal activity is believed to be due to the disruption of fungal cell wall synthesis or function.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For example, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on cancer cell lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)20

The mechanism of action in cancer cells often involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study conducted on a series of sulfonamide derivatives showed that modifications at the aromatic ring significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In a comparative analysis, the cytotoxicity of several sulfonamide derivatives was evaluated using the MTT assay. Results indicated that compounds with bromine and ethoxy substitutions exhibited higher cytotoxicity against various cancer cell lines .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to target enzymes involved in bacterial metabolism. These studies suggest a strong interaction with dihydropteroate synthase, confirming its potential as an antibacterial agent .

Properties

IUPAC Name

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4S/c1-3-22-13-7-5-11(9-12(13)16)18-23(19,20)15-8-10(17)4-6-14(15)21-2/h4-9,18H,3,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQRIOMALFYHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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